molecular formula C14H23N3O3 B3117646 tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate CAS No. 225122-33-8

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate

Cat. No.: B3117646
CAS No.: 225122-33-8
M. Wt: 281.35 g/mol
InChI Key: PSVFZBCOZRVPDI-UHFFFAOYSA-N
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Description

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate is a chemical compound with the molecular formula C14H23N3O3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. One common method includes the use of tert-butyl chloroformate and a cyclohexylamine derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate can be compared with other carbamate derivatives such as:

Properties

IUPAC Name

tert-butyl N-[1-(cyanomethylcarbamoyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-13(2,3)20-12(19)17-14(7-5-4-6-8-14)11(18)16-10-9-15/h4-8,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFZBCOZRVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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